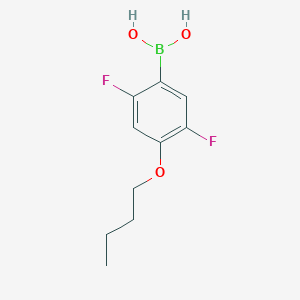![molecular formula C24H35N3O B2937283 N-[3-(4-phenylpiperazin-1-yl)propyl]adamantane-1-carboxamide CAS No. 1049373-81-0](/img/structure/B2937283.png)
N-[3-(4-phenylpiperazin-1-yl)propyl]adamantane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(4-phenylpiperazin-1-yl)propyl]adamantane-1-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic properties. This compound features a unique structure combining an adamantane core with a piperazine moiety, which contributes to its diverse biological activities.
Wirkmechanismus
Target of Action
Similar compounds have been reported to exhibit anti-inflammatory activities .
Mode of Action
It has been reported that similar compounds have potent anti-inflammatory effects
Biochemical Pathways
Given its reported anti-inflammatory activity , it can be inferred that the compound may influence pathways involved in the inflammatory response
Result of Action
Similar compounds have been reported to have potent anti-inflammatory effects , suggesting that this compound may also exhibit these effects at the molecular and cellular level.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-phenylpiperazin-1-yl)propyl]adamantane-1-carboxamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of adamantane-1-carboxylic acid with thionyl chloride to form adamantane-1-carbonyl chloride.
Nucleophilic Substitution: The adamantane-1-carbonyl chloride is then reacted with N-(3-aminopropyl)-4-phenylpiperazine under basic conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-[3-(4-phenylpiperazin-1-yl)propyl]adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[3-(4-phenylpiperazin-1-yl)propyl]-1H-pyrazole-5-carboxamide: Known for its anti-inflammatory properties.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Studied as an acetylcholinesterase inhibitor for Alzheimer’s disease.
Uniqueness
N-[3-(4-phenylpiperazin-1-yl)propyl]adamantane-1-carboxamide is unique due to its combination of an adamantane core and a piperazine moiety, which imparts distinct biological activities and potential therapeutic applications.
Eigenschaften
IUPAC Name |
N-[3-(4-phenylpiperazin-1-yl)propyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35N3O/c28-23(24-16-19-13-20(17-24)15-21(14-19)18-24)25-7-4-8-26-9-11-27(12-10-26)22-5-2-1-3-6-22/h1-3,5-6,19-21H,4,7-18H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQCOCLYHNXYLQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCNC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-Methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B2937201.png)
![N-[2-(2,4-dimethylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-N'-[(4-fluorophenyl)methyl]ethanediamide](/img/structure/B2937203.png)


![(E)-N-([2,3'-bipyridin]-5-ylmethyl)-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B2937210.png)
![4-[[2-[(2,2-Dimethyl-3,4-dihydrochromen-5-yl)oxymethyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2937212.png)
![6-(3-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B2937213.png)
![3-(3,4-Dimethoxyphenyl)-6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2937215.png)
![4-Morpholinecarboxylic acid [4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] ester](/img/new.no-structure.jpg)
![N-(3-methoxyphenethyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2937218.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2937219.png)
![3-[3-(2H-1,3-benzodioxol-5-yl)pyrrolidine-1-carbonyl]-5-phenyl-1,2-oxazole](/img/structure/B2937220.png)
![ethyl 1-[3-(2,4-dioxo-1H-quinazolin-3-yl)propanoyl]piperidine-4-carboxylate](/img/structure/B2937221.png)

